Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate
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Overview
Description
Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate is an organic compound with a complex structure that includes a pyrrole ring, a phenyl group, and a malonate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate typically involves the reaction of diethyl malonate with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((1-(2-oxo-2-phenylethyl)-1H-pyrrol-2-yl)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
diethyl 2-[(1-phenacylpyrrol-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C20H21NO5/c1-3-25-19(23)17(20(24)26-4-2)13-16-11-8-12-21(16)14-18(22)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
JMNYUFCXEYSRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CN1CC(=O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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